molecular formula C6H8Cl2N4 B3263083 5-Aminobenzotriazole dihydrochloride CAS No. 3663-27-2

5-Aminobenzotriazole dihydrochloride

Cat. No.: B3263083
CAS No.: 3663-27-2
M. Wt: 207.06 g/mol
InChI Key: QMRDTYGCHIODQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminobenzotriazole dihydrochloride is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields such as medicinal chemistry, material science, and corrosion inhibition . This compound is characterized by the presence of an amino group at the 5-position of the benzotriazole ring, which enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminobenzotriazole dihydrochloride typically involves the reaction of benzotriazole with an appropriate amine under controlled conditions. One common method includes the nitration of benzotriazole followed by reduction to introduce the amino group at the desired position . The dihydrochloride salt is then formed by treating the aminobenzotriazole with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Aminobenzotriazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso, nitro, and various substituted benzotriazole derivatives, which have applications in different fields such as pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 5-aminobenzotriazole dihydrochloride involves its interaction with various molecular targets:

Properties

IUPAC Name

2H-benzotriazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.2ClH/c7-4-1-2-5-6(3-4)9-10-8-5;;/h1-3H,7H2,(H,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRDTYGCHIODQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminobenzotriazole dihydrochloride
Reactant of Route 2
5-Aminobenzotriazole dihydrochloride
Reactant of Route 3
5-Aminobenzotriazole dihydrochloride
Reactant of Route 4
5-Aminobenzotriazole dihydrochloride
Reactant of Route 5
5-Aminobenzotriazole dihydrochloride
Reactant of Route 6
5-Aminobenzotriazole dihydrochloride

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